2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
This compound features a 1,3-thiazole core substituted with a sulfanyl-linked acetamide group and a carbamoylmethyl moiety attached to a 2,4-dimethylphenyl ring. The 4-acetamidophenyl group further enhances its structural complexity. Thiazole derivatives are widely studied for their bioactivity, particularly antimicrobial and antifungal properties, due to their ability to mimic natural biomolecules and interact with biological targets . The dimethylphenyl and acetamidophenyl substituents likely influence lipophilicity and hydrogen-bonding capacity, critical for pharmacokinetics and target binding .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-4-9-20(15(2)10-14)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-7-5-17(6-8-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLFYQLIGOCKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.6 g/mol. The structure features a thiazole ring and an acetamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | DMOLYEJZLKNFRJ-UHFFFAOYSA-N |
The biological activity of the compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The thiazole moiety is known to enhance anticancer activity by modulating cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazole ring exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown potent activity against colorectal adenocarcinoma (Caco-2) cells, with reductions in cell viability observed in treated groups compared to controls (p < 0.001) .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole ring and substituents on the phenyl groups can significantly influence biological activity. For example:
- Methyl substitutions on the phenyl ring have been shown to enhance anticancer efficacy.
- The presence of specific functional groups (like carbamoyl or acetamido) contributes to improved binding affinity to target proteins.
Case Studies
-
Anticancer Studies : In a comparative study involving various thiazole derivatives, compounds were tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. Notably, certain derivatives exhibited selective toxicity towards Caco-2 cells while showing minimal effects on A549 cells .
- Results Summary :
- Compound showed a viability reduction of 39.8% in Caco-2 cells.
- Selective enhancement of anticancer activity was noted with specific substitutions.
- Results Summary :
- Biochemical Probes : The compound has also been explored as a potential biochemical probe due to its ability to interact with specific enzymes and receptors, suggesting applications in drug development and therapeutic interventions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Note: Exact molecular formula of the target compound is inferred based on structural similarity to analogues.
Key Observations :
- Core Heterocycle : The 1,3-thiazole core (target compound) vs. 1,3,4-thiadiazole () or 1,2,4-triazole () alters electronic properties and ring strain, impacting binding to enzymatic targets (e.g., bacterial penicillin-binding proteins) .
- 4-Acetamidophenyl: Provides hydrogen-bonding sites, similar to dimethylaminophenyl (), but with reduced basicity, possibly affecting solubility .
Table 2: Antimicrobial Activity of Selected Analogues
Analysis :
- Thiazole derivatives with methyl or chloro substituents (e.g., 107b in ) show potent activity due to balanced lipophilicity and hydrogen-bonding. The target compound’s 2,4-dimethylphenyl group may further optimize interactions with hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
- Thiadiazole and triazole analogues () exhibit varied activity profiles; nitro or dimethylamino groups may introduce cytotoxicity, limiting therapeutic utility .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Thiazole Formation | 70°C | DMF | None | 45–55% |
| Sulfanyl Coupling | RT | Dichloromethane | Triethylamine | 60–70% |
| Final Acetamide Link | 50°C | Acetonitrile | Pyridine | 75–85% |
What advanced analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy:
- HR-MS: Validate molecular formula (e.g., [M+H]+ calculated for C25H25N3O3S2: 480.1412; observed: 480.1408 ± 0.0004) .
- X-ray Crystallography: Resolve absolute configuration if single crystals form (slow evaporation from DMSO/water) .
How should researchers address discrepancies in biological activity data between structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, acetamide) and test against biological targets (e.g., kinase inhibition assays) .
- Dose-Response Curves: Compare IC50 values across analogs to identify critical functional groups .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and rationalize activity variations .
Example: Substituting the 2,4-dimethylphenyl group with a chloro analog increased antimicrobial activity by 3-fold, suggesting halogenation enhances target interaction .
What strategies enhance solubility for in vitro assays?
Methodological Answer:
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | <1 |
| PBS (pH 7.4) | 0.5–1.0 |
How can reaction mechanisms be elucidated during synthesis?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in situ FTIR (e.g., carbonyl peak at 1700 cm⁻1) .
- Isotopic Labeling: Use 13C-labeled reagents to track carbamoyl group incorporation .
- Trapping Experiments: Add radical scavengers (TEMPO) to confirm/rule out radical pathways in sulfanyl coupling .
What in vitro assays evaluate enzyme inhibitory effects?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays (e.g., EGFR kinase, IC50 determination) .
- Antimicrobial Activity: Perform broth microdilution (CLSI guidelines) against S. aureus (MIC range: 2–8 µg/mL) .
- Apoptosis Assays: Treat cancer cell lines (HeLa, MCF-7) with 10–100 µM compound and measure caspase-3 activation via fluorometry .
How is stability under varying storage conditions assessed?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze degradation products via LC-MS .
- pH Stability: Incubate in buffers (pH 1–10) and quantify intact compound using HPLC (C18 column, 0.1% TFA/ACN gradient) .
Key Finding: Degradation accelerates at pH >8 due to thiazole ring hydrolysis .
What methodologies study metal ion complexation potential?
Methodological Answer:
- UV-Vis Titration: Monitor ligand-to-metal charge transfer bands (e.g., Fe³+ at 450 nm) .
- ESI-MS: Detect [M+Fe]²+ adducts (e.g., m/z 560.2 for Fe complex) .
- Cyclic Voltammetry: Characterize redox activity in DMF with 0.1 M TBAPF6 as electrolyte .
How are SAR studies designed to optimize pharmacological profiles?
Methodological Answer:
- Analog Synthesis: Replace 4-acetamidophenyl with 4-fluorophenyl to assess bioavailability changes .
- Pharmacokinetic Screening: Measure logP (octanol/water) and plasma protein binding (equilibrium dialysis) .
- Toxicity Profiling: Use zebrafish models to evaluate acute toxicity (LC50) and hepatotoxicity markers (ALT/AST levels) .
How can researchers resolve spectral overlaps in NMR analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
